molecular formula C19H19ClN2O2 B2521349 4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one CAS No. 852712-88-0

4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one

Cat. No.: B2521349
CAS No.: 852712-88-0
M. Wt: 342.82
InChI Key: MJWMFWVUKXTLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one is a tricyclic heterocycle featuring an oxazole ring fused to a quinolinone scaffold. Key structural attributes include:

  • A 2-chlorophenyl substituent at position 4.
  • Methyl groups at positions 3, 7, and 7, contributing to steric bulk and lipophilicity.
  • A partially saturated bicyclic system (4H–9H), which may enhance conformational flexibility.

Properties

IUPAC Name

4-(2-chlorophenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-10-15-16(11-6-4-5-7-12(11)20)17-13(21-18(15)24-22-10)8-19(2,3)9-14(17)23/h4-7,16,21H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWMFWVUKXTLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one (CAS Number: 852712-88-0) has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C19H19ClN2O2
  • Molecular Weight : 342.82 g/mol
  • IUPAC Name : 4-(2-chlorophenyl)-3,7,7-trimethyl-4,7,8,9-tetrahydroisoxazolo[5,4-b]quinolin-5(6H)-one

Biological Activity Overview

Research indicates that the compound exhibits various biological activities including:

  • Anticancer Activity : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines.
  • Cholinesterase Inhibition : Potential activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease research.
  • Antioxidant Properties : Suggested ability to scavenge free radicals.

Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound showed notable inhibition of cell proliferation with an IC50 value indicating effective potency.
Cell Line IC50 (µM) Reference
MCF-710.4
Hek29312.3

Cholinesterase Inhibition

The compound was evaluated for its inhibitory effects on cholinesterases:

  • Studies reported moderate inhibition of AChE and BChE with IC50 values ranging from 10 µM to 20 µM. The presence of the chlorophenyl group was linked to enhanced inhibitory activity.
Enzyme IC50 (µM) Reference
AChE19.2
BChE13.2

Antioxidant Activity

The antioxidant potential was assessed through various assays that measure free radical scavenging activity. The results indicated:

  • Effective scavenging of DPPH radicals with a significant reduction percentage compared to control compounds.

Case Studies

  • Study on Cholinesterase Inhibition : A series of derivatives were synthesized and tested for their ability to inhibit cholinesterases. The study highlighted the role of halogen substituents in enhancing biological activity.
    "The introduction of electron-withdrawing groups significantly improved the inhibitory effects against AChE and BChE" .
  • Cytotoxicity Evaluation : Another study focused on the structure-activity relationship (SAR) of similar compounds where modifications in the phenyl ring influenced cytotoxicity against cancer cell lines.
    "Compounds with para-substituted phenyl groups exhibited enhanced cytotoxicity compared to their ortho or meta counterparts" .

Comparison with Similar Compounds

Core Heterocyclic Modifications

Pyrazoloquinolinone Analogs
  • 4-(4-Chlorophenyl)-3,7,7-trimethyl-1H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one (): Difference: Replaces the oxazole ring with a pyrazole. Impact: Pyrazole’s electron-rich nature may alter binding affinity compared to oxazole. Methyl and chlorophenyl substituents are conserved, suggesting similar lipophilicity.
Isoxazoloquinolinone Derivatives
  • 7-(4-Chlorophenyl)-4-[4-(dimethylamino)phenyl]-3-methyl-isoxazolo[5,4-b]quinolin-5(6H)-one (): Difference: Incorporates a dimethylaminophenyl group instead of 2-chlorophenyl. Impact: The electron-donating dimethylamino group may enhance solubility but reduce metabolic stability compared to the electron-withdrawing chlorophenyl .

Substituent Effects

Chlorophenyl vs. Other Aryl Groups
  • 9-Chloro-5-(2-furyl)-pyrano[3,2-c]quinoline (): Difference: Substitutes chlorophenyl with a furyl group.
Methyl Group Positioning
  • 3,7,7-Trimethyl Dimeric Isoxazoloquinolinone (, Compound 4): Difference: Dimeric structure with two methyl-rich isoxazoloquinolinone units. Impact: Increased molecular weight (C32H34N4O4) and steric hindrance may reduce solubility but improve membrane permeability .

Hypothesized Bioactivity

While direct activity data are unavailable, indicates that structurally related compounds cluster by bioactivity profiles. For example:

  • Isoxazoloquinolinones () may target GABA receptors due to tricyclic similarity to benzodiazepines.
  • Pyranoquinolines () with nitrile groups could exhibit kinase inhibition.

The target compound’s oxazole core may confer unique hydrogen-bonding interactions with proteins, as seen in Etter’s analysis of hydrogen-bonding patterns ().

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-chlorophenyl)-3,7,7-trimethyl-[1,2]oxazolo[5,4-b]quinolin-5-one, and how can intermediates be optimized?

  • Methodology : Multi-step synthesis typically involves condensation of substituted aldehydes with amines to form the quinoline core, followed by cyclization to introduce the oxazolo ring. For example, 2,4-dichlorobenzaldehyde derivatives have been condensed with amines under reflux in polar aprotic solvents (e.g., DMF) to form intermediates, with subsequent cyclization using catalysts like [bmim]BF₄ (ionic liquids) to improve yield .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 150°C for cyclization) and solvent polarity (e.g., dichloromethane for solubility) to enhance intermediate stability .

Q. How should structural characterization be performed to confirm the compound’s identity?

  • Analytical Techniques :

  • NMR : Assign peaks for the chlorophenyl group (δ 7.2–7.8 ppm in ¹H NMR), methyl groups (δ 1.2–1.5 ppm), and oxazolo ring protons (δ 4.0–5.0 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in fused ring systems .
  • IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (e.g., HRMS for exact mass matching) .

Advanced Research Questions

Q. How can researchers resolve spectral data contradictions in structurally similar compounds?

  • Case Study : Discrepancies in NMR chemical shifts may arise from conformational flexibility or solvent effects. For example, methyl groups in similar quinolinones exhibit variable δ values depending on ring puckering. Cross-validate using X-ray crystallography (as in for dihydroquinolinone derivatives) to resolve ambiguities .
  • Recommendation : Compare data with structurally validated analogs (e.g., 2-(4-chlorophenyl)-2,3-dihydroquinolin-4(1H)-one in ) and use computational tools (DFT calculations) to predict shifts .

Q. What experimental strategies optimize yield in oxazolo-quinolinone synthesis?

  • Key Factors :

  • Reaction Conditions : Use ionic liquids (e.g., [bmim]BF₄) to enhance cyclization efficiency and reduce side reactions .
  • Purification : Employ column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization from Et₂O/CHCl₃ mixtures to isolate high-purity crystals .
    • Data-Driven Approach : Design a fractional factorial experiment to test variables (temperature, solvent ratio, catalyst loading) and analyze via ANOVA .

Q. How can researchers investigate the biological activity of this compound, and what assays are most relevant?

  • Mechanistic Studies :

  • Enzyme Inhibition : Screen against kinase or cytochrome P450 targets using fluorescence-based assays (e.g., similar to triazoloquinazolinones in ).
  • Antimicrobial Activity : Use microbroth dilution assays (MIC determination) against Gram-positive/negative strains, referencing protocols for furyl-substituted quinazolinones .
    • Structural-Activity Relationships (SAR) : Compare with analogs (see Table 1) to identify critical substituents (e.g., chlorophenyl enhances lipophilicity; oxazolo modulates bioavailability) .

Data Contradiction Analysis

Q. How should conflicting reports on biological activity be addressed?

  • Case Example : If one study reports potent anticancer activity (e.g., IC₅₀ = 5 µM) while another shows no efficacy, consider:

  • Assay Conditions : Variability in cell lines (e.g., HeLa vs. MCF-7) or serum content in media .
  • Compound Stability : Test degradation under assay conditions (e.g., HPLC monitoring) .
    • Resolution : Replicate studies using standardized protocols (e.g., NCI-60 panel) and include positive controls (e.g., doxorubicin) .

Comparative Structural and Biological Data

Table 1 : Key Analogs and Their Properties

Compound NameStructural FeaturesBiological Activity (IC₅₀/EC₅₀)Reference
9-(4-Chlorophenyl)-5-methyl-triazoloquinazolinoneChlorophenyl, triazolo ringAnticancer: 7.2 µM (MCF-7)
6-(2-Furyl)-9-(4-isopropylphenyl)-quinazolinoneFuryl, isopropylphenylAntimicrobial: MIC = 12 µg/mL
2-(4-Chlorophenyl)-dihydroquinolin-4-oneChlorophenyl, dihydroquinolineEnzyme inhibition: 15 µM

Methodological Recommendations

  • Synthesis : Prioritize ionic liquid-mediated cyclization for reduced byproducts .
  • Characterization : Combine XRD with 2D NMR for unambiguous structural assignment .
  • Bioassays : Use orthogonal assays (e.g., enzymatic + cell-based) to confirm activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.